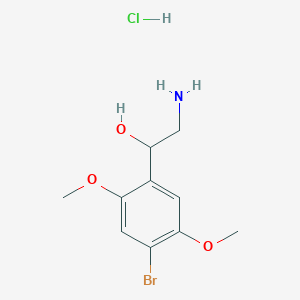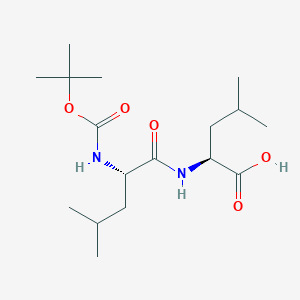
Boc-leu-leu-OH
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Boc-leu-leu-OH is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the coupling of Boc-protected amino acids on a resin. For instance, Boc-Leu-OH can be introduced on the resin using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) . The coupling reactions are often facilitated by microwave irradiation, which accelerates the reaction rates and improves yields .
Industrial Production Methods: In industrial settings, this compound is produced using environmentally friendly methods that minimize the use of organic solvents. Techniques such as aqueous microwave-assisted solid-phase synthesis have been developed to achieve efficient peptide synthesis while reducing environmental impact . These methods involve the use of water-dispersible Boc-amino acid nanoparticles and coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .
化学反応の分析
Types of Reactions: Boc-leu-leu-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.
Coupling: DIC, DMAP, and HATU are frequently used for peptide bond formation.
Major Products Formed: The primary products formed from these reactions are peptide chains with specific sequences, which can be further modified or used in various biochemical applications .
科学的研究の応用
Boc-leu-leu-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptide-based derivatives.
Cancer Research: this compound has been utilized in the development of peptide-based curcumin derivatives with potential anticancer activity.
Fluorescent Peptides: It has been employed in the synthesis of fluorescent peptides containing naphthalene and protoporphyrin IX for studying intramolecular electronic energy transfer.
Combinatorial Libraries: this compound is used to generate combinatorial peptide libraries for screening and identifying bioactive compounds.
作用機序
The mechanism of action of Boc-leu-leu-OH primarily involves its role as a peptide building block. It facilitates the formation of peptide bonds through coupling reactions, enabling the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound. For example, peptide-based curcumin derivatives synthesized using this compound have shown anticancer activity by targeting tumor cell lines and inducing apoptosis .
類似化合物との比較
Boc-Leu-OH: A similar compound used in peptide synthesis with a molecular formula of C11H21NO4.
Boc-Phe-OH: Another Boc-protected amino acid used in peptide synthesis.
Boc-Val-OH: A Boc-protected valine derivative used in peptide synthesis.
Uniqueness of Boc-leu-leu-OH: this compound is unique due to its specific sequence of two leucine residues, which can impart distinct properties to the synthesized peptides. This compound is particularly valuable in the synthesis of peptides with hydrophobic characteristics, making it suitable for applications in cancer research and the development of bioactive peptides .
特性
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTNVAYSJPRTLQ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427191 | |
| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73401-65-7, 15136-12-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73401-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


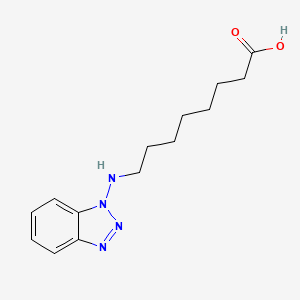
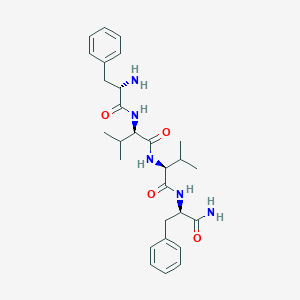
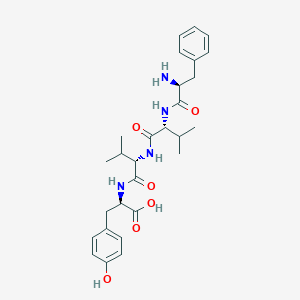
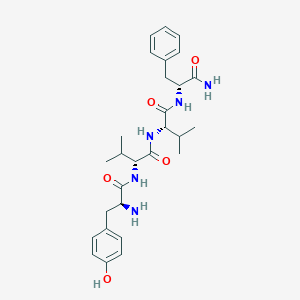
![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)
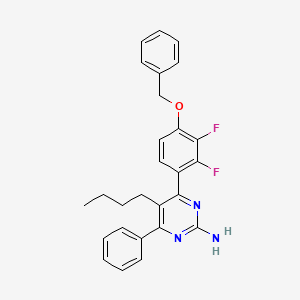
![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)
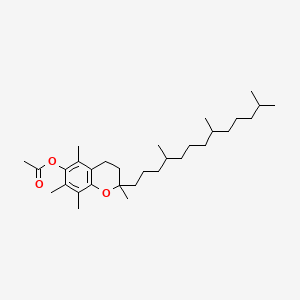
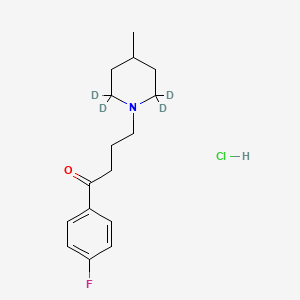
![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)
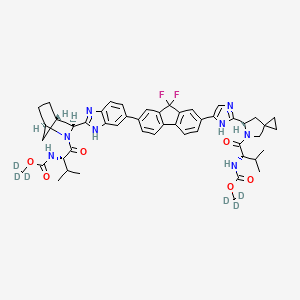
![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)
